molecular formula C10H14N2O2 B2420072 2-Methyl-4-(oxan-4-yloxy)pyrimidine CAS No. 2176126-06-8

2-Methyl-4-(oxan-4-yloxy)pyrimidine

Cat. No.: B2420072
CAS No.: 2176126-06-8
M. Wt: 194.234
InChI Key: WYMUWBPQDSWUNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-4-(oxan-4-yloxy)pyrimidine is a heterocyclic compound with the molecular formula C8H12N2O2. This compound belongs to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. Pyrimidines are known for their wide range of biological activities and are integral components of nucleic acids.

Mechanism of Action

Target of Action

The primary targets of 2-Methyl-4-(oxan-4-yloxy)pyrimidine are currently unknown. Pyrimidine derivatives have been studied for their potential in targeting various diseases

Mode of Action

Pyrimidine derivatives are known to have diverse biological activities, including antiviral, anti-inflammatory, and anticancer effects . The specific interactions of this compound with its targets, and the resulting changes, are subjects of ongoing research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(oxan-4-yloxy)pyrimidine can be achieved through several methods. One common approach involves the reaction of 2-methylpyrimidine with oxan-4-ol in the presence of a suitable catalyst. The reaction typically requires anhydrous conditions and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. The use of high-throughput screening and optimization techniques can further enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(oxan-4-yloxy)pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds .

Scientific Research Applications

2-Methyl-4-(oxan-4-yloxy)pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s structural similarity to nucleic acid bases makes it useful in studying DNA and RNA interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: This compound shares structural similarities with 2-Methyl-4-(oxan-4-yloxy)pyrimidine but differs in its functional groups and biological activities.

    2-Chloro-4-(trifluoromethyl)pyrimidine: Another pyrimidine derivative with distinct chemical properties and applications.

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its oxan-4-yloxy group differentiates it from other pyrimidine derivatives, providing unique opportunities for chemical modifications and applications.

Properties

IUPAC Name

2-methyl-4-(oxan-4-yloxy)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-8-11-5-2-10(12-8)14-9-3-6-13-7-4-9/h2,5,9H,3-4,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYMUWBPQDSWUNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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